molecular formula C18H21NO4 B4109854 N-(2-methoxybenzyl)-2-(4-methoxyphenoxy)propanamide

N-(2-methoxybenzyl)-2-(4-methoxyphenoxy)propanamide

Cat. No. B4109854
M. Wt: 315.4 g/mol
InChI Key: GAOBEFHHSAMUJQ-UHFFFAOYSA-N
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Description

N-(2-methoxybenzyl)-2-(4-methoxyphenoxy)propanamide, also known as MBMP, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic properties. MBMP is a propanamide derivative that is synthesized through a multi-step process involving various reagents and catalysts.

Mechanism of Action

The mechanism of action of N-(2-methoxybenzyl)-2-(4-methoxyphenoxy)propanamide is not fully understood, but it is believed to involve the modulation of various cellular signaling pathways. N-(2-methoxybenzyl)-2-(4-methoxyphenoxy)propanamide has been shown to inhibit the activity of the NF-κB signaling pathway, which plays a critical role in inflammation and cancer development. Additionally, N-(2-methoxybenzyl)-2-(4-methoxyphenoxy)propanamide has been shown to activate the Nrf2 signaling pathway, which is involved in cellular defense mechanisms against oxidative stress and inflammation.
Biochemical and Physiological Effects:
N-(2-methoxybenzyl)-2-(4-methoxyphenoxy)propanamide has been shown to have various biochemical and physiological effects in preclinical studies. The compound has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, which are key mediators of inflammation. N-(2-methoxybenzyl)-2-(4-methoxyphenoxy)propanamide has also been shown to induce apoptosis, or programmed cell death, in cancer cells. Additionally, N-(2-methoxybenzyl)-2-(4-methoxyphenoxy)propanamide has been shown to have neuroprotective effects in animal models of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

N-(2-methoxybenzyl)-2-(4-methoxyphenoxy)propanamide has several advantages for lab experiments, including its high purity and stability. The compound is also relatively easy to synthesize, which makes it readily available for research purposes. However, N-(2-methoxybenzyl)-2-(4-methoxyphenoxy)propanamide has some limitations, including its low solubility in water, which can make it challenging to administer in vivo. Additionally, the compound has not been extensively studied for its potential toxicity, which could limit its use in clinical applications.

Future Directions

There are several future directions for research on N-(2-methoxybenzyl)-2-(4-methoxyphenoxy)propanamide. One area of research is to further elucidate the compound's mechanism of action and cellular targets. Another area of research is to explore the potential use of N-(2-methoxybenzyl)-2-(4-methoxyphenoxy)propanamide in combination with other therapeutic agents for the treatment of various diseases. Additionally, future research could focus on optimizing the synthesis of N-(2-methoxybenzyl)-2-(4-methoxyphenoxy)propanamide to improve its yield and purity. Overall, N-(2-methoxybenzyl)-2-(4-methoxyphenoxy)propanamide has significant potential as a therapeutic agent, and further research is needed to fully understand its therapeutic properties and potential clinical applications.

Scientific Research Applications

N-(2-methoxybenzyl)-2-(4-methoxyphenoxy)propanamide has been the subject of extensive scientific research due to its potential therapeutic properties. The compound has been shown to have anti-inflammatory, anti-tumor, and neuroprotective effects in various preclinical studies. N-(2-methoxybenzyl)-2-(4-methoxyphenoxy)propanamide has also been studied for its potential use in the treatment of various diseases, including Alzheimer's disease, Parkinson's disease, and cancer.

properties

IUPAC Name

2-(4-methoxyphenoxy)-N-[(2-methoxyphenyl)methyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21NO4/c1-13(23-16-10-8-15(21-2)9-11-16)18(20)19-12-14-6-4-5-7-17(14)22-3/h4-11,13H,12H2,1-3H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAOBEFHHSAMUJQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NCC1=CC=CC=C1OC)OC2=CC=C(C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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